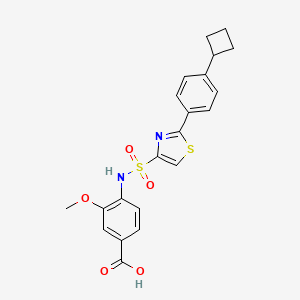
Hsd17B13-IN-46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hsd17B13-IN-46 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown promise in reducing liver inflammation and fibrosis, making this compound a potential therapeutic agent for liver diseases .
Métodos De Preparación
The synthesis of Hsd17B13-IN-46 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific conditions to yield this compound .
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Hsd17B13-IN-46 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions with suitable reagents to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hsd17B13-IN-46 has several scientific research applications:
Chemistry: It is used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: The compound is used in cellular and molecular biology studies to investigate the effects of HSD17B13 inhibition on lipid droplet formation and metabolism.
Medicine: this compound is being explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH. It has shown promise in preclinical studies for reducing liver inflammation and fibrosis.
Industry: The compound is used in the development of new drugs targeting liver diseases and in the production of diagnostic tools for detecting HSD17B13 activity .
Mecanismo De Acción
Hsd17B13-IN-46 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases lipid accumulation in the liver. This leads to a reduction in liver inflammation and fibrosis, which are key features of NAFLD and NASH. The molecular targets and pathways involved include the inhibition of lipid droplet biogenesis and the modulation of lipid metabolism pathways .
Comparación Con Compuestos Similares
Hsd17B13-IN-46 is unique compared to other HSD17B13 inhibitors due to its high potency and selectivity. Similar compounds include:
BI-3231: Another potent and selective HSD17B13 inhibitor with similar applications in liver disease research.
Compound 45: A derivative of BI-3231 with improved metabolic stability and pharmacokinetic properties.
This compound stands out due to its superior efficacy in reducing liver inflammation and fibrosis in preclinical models .
Propiedades
Fórmula molecular |
C21H20N2O5S2 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
4-[[2-(4-cyclobutylphenyl)-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-18-11-16(21(24)25)9-10-17(18)23-30(26,27)19-12-29-20(22-19)15-7-5-14(6-8-15)13-3-2-4-13/h5-13,23H,2-4H2,1H3,(H,24,25) |
Clave InChI |
OEKMKXNLMTXYME-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C3=CC=C(C=C3)C4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















